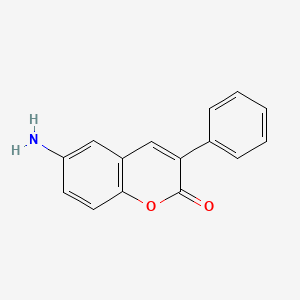

6-amino-3-phenyl-2H-chromen-2-one

Description

Significance of the 2H-Chromen-2-one (Coumarin) Scaffold in Contemporary Chemical and Biological Research

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a privileged structure in medicinal chemistry. mdpi.comnih.gov This is due to its widespread presence in nature and the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. sciensage.inforesearchgate.net The versatility of the coumarin framework allows for easy chemical modifications, leading to a vast number of synthetic derivatives with a wide range of applications. mdpi.comnih.gov

The coumarin nucleus is a key component in numerous natural products and has been a source of inspiration for the design and synthesis of new therapeutic agents. mdpi.comnih.gov Its ability to interact with various enzymes and receptors in living organisms is a primary reason for its sustained interest in the scientific community. nih.gov The simple, low molecular weight structure of coumarin, combined with its high bioavailability and solubility in organic solvents, makes it an attractive starting point for drug discovery and development. nih.gov

Historical Development and Evolution of Academic Research on Substituted Chromenones

The history of chromones, the class of compounds to which coumarins belong, dates back to the isolation of plant pigments at the turn of the 20th century. researchgate.net One of the earliest and most notable chromones used in clinical practice was Khellin, extracted from the plant Ammi visnaga. researchgate.netijrpc.com Initially used as a diuretic and smooth muscle relaxant, its study paved the way for the development of other chromone (B188151) derivatives. researchgate.netijrpc.com

Early research focused on the isolation and structural elucidation of naturally occurring chromones. Over time, the focus shifted towards the synthesis of novel derivatives and the exploration of their pharmacological potential. researchgate.net The development of new synthetic methods has been crucial in creating a wide array of substituted chromenones with tailored properties. mdpi.com This has led to the discovery of compounds with activities ranging from anti-inflammatory and anticancer to antiviral and antioxidant. researchgate.netresearchgate.net The continuous effort to synthesize and evaluate new chromone derivatives reflects the enduring importance of this scaffold in medicinal chemistry. acs.org

Rationale for Focused Scholarly Investigation of 6-amino-3-phenyl-2H-chromen-2-one

The specific substitution pattern of this compound confers unique properties that warrant dedicated research. ontosight.ai The presence of an amino group at the 6-position and a phenyl group at the 3-position is thought to be crucial for its biological activity, allowing it to interact with specific biological targets like enzymes and receptors. ontosight.ai

Research into this compound is driven by the potential for discovering new therapeutic agents. ontosight.ai Studies have suggested that this compound may possess antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai The ongoing investigation aims to fully understand its mechanism of action at a molecular level and to explore its full therapeutic potential. ontosight.ai

Scope and Objectives of the Comprehensive Research Compendium on this compound

This article aims to provide a thorough and scientifically accurate overview of this compound. The primary objectives are to detail its chemical properties, summarize the existing research on its synthesis and biological activities, and to highlight its potential applications in medicinal chemistry. By consolidating the available information, this compendium serves as a foundational resource for further research and development of this promising compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJLSIHJOKRHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)N)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 6 Amino 3 Phenyl 2h Chromen 2 One and Its Diverse Analogues

Classical Synthetic Routes to 2H-Chromen-2-one Core: Adaptations for 6-amino-3-phenyl Substitution

Classical condensation reactions remain fundamental in the synthesis of the coumarin (B35378) scaffold. These methods are often adapted to accommodate the specific substituents required, such as the 6-amino and 3-phenyl groups.

Perkin Condensation and Knoevenagel Condensation Strategies for 6-amino-3-phenyl-2H-chromen-2-one Precursors

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. longdom.org For the synthesis of this compound precursors, a suitably substituted salicylaldehyde (B1680747), such as 5-aminosalicylaldehyde, would be reacted with an appropriate anhydride like phenylacetic anhydride. The resulting α,β-unsaturated aromatic acid can then undergo cyclization to form the coumarin ring.

The Knoevenagel condensation offers another versatile route. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.gov In the context of this compound synthesis, a substituted salicylaldehyde can be reacted with a compound like methyl phenylacetate. The initial condensation product can then be cyclized to yield the desired coumarin. A domino amination-Knoevenagel condensation approach has also been explored, where a substituted precursor undergoes amination followed by an intramolecular Knoevenagel condensation to form the chromene ring. nih.gov

Pechmann Condensation and Related Cyclization Reactions in this compound Synthesis

The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netwikipedia.orgorganic-chemistry.org To synthesize this compound, 4-aminophenol (B1666318) would be reacted with a β-ketoester such as ethyl benzoylacetate. The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.orgnih.gov Various acid catalysts, including strong Brønsted acids like methanesulfonic acid or Lewis acids like aluminum chloride, are employed to facilitate the reaction. organic-chemistry.org

| Reactants | Catalyst | Product | Key Features |

| Phenol and β-ketoester | Acid (e.g., H₂SO₄, AlCl₃) | Coumarin derivative | Simple starting materials, good yields. researchgate.netnih.gov |

| 4-Aminophenol and Ethyl Benzoylacetate | Acid Catalyst | This compound | Direct route to the target compound. |

A related reaction is the Simonis chromone (B188151) cyclization , which occurs under different conditions and can be considered a variation. In this reaction, a phenol reacts with a β-ketoester in the presence of phosphorus pentoxide to yield a chromone instead of a coumarin. wikipedia.org

Multi-component Reactions (MCRs) for Direct Synthesis of this compound and its Analogues

Multi-component reactions (MCRs) have gained prominence as they offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. urfu.ru For the synthesis of this compound analogues, MCRs can be designed to bring together three or more starting materials. For instance, a one-pot reaction involving a substituted phenol, an aldehyde, and an active methylene compound can lead to the formation of functionalized chromenes. nih.govsharif.edu

One notable example is the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives through a three-component reaction of 4-hydroxycoumarin, an aromatic aldehyde, and ethylamine. urfu.ruurfu.ru This approach highlights the versatility of MCRs in generating a library of diverse coumarin analogues.

Modern and Sustainable Synthetic Approaches for this compound

In line with the growing emphasis on sustainable chemistry, modern synthetic methods focus on the use of efficient catalysts and environmentally benign reaction conditions.

Catalyst-Mediated Synthesis of this compound (e.g., Transition Metal Catalysis, Organocatalysis, Biogenic Nanoparticles)

A variety of catalysts have been employed to improve the efficiency and selectivity of coumarin synthesis.

Transition Metal Catalysis : Transition metal catalysts, such as those based on cobalt, have been shown to be effective in the synthesis of chromene derivatives. For example, Co(NO₃)₂·6H₂O has been used as a reusable catalyst for the one-pot, three-component synthesis of phenylbenzo[g]chromenes. researchgate.net

Organocatalysis : Organocatalysts, which are small organic molecules, offer a metal-free alternative for chromene synthesis. For instance, meglumine, an amino sugar, has been utilized as a catalyst for the three-component synthesis of functionalized 2-amino-4H-pyrans, a related heterocyclic system. acs.org Pyridine-2-carboxylic acid has also been demonstrated as an effective dual acid-base catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov

Biogenic Nanoparticles : The use of biogenic nanoparticles as catalysts represents a novel and green approach. Zinc oxide nanoparticles (ZnO NPs), for example, have been successfully used to catalyze the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. urfu.ru These catalysts are often low-cost, have a large surface area, and can be easily recycled. urfu.ru

| Catalyst Type | Example | Application | Advantages |

| Transition Metal | Co(NO₃)₂·6H₂O | Synthesis of phenylbenzo[g]chromenes | High yields, short reaction times, reusable. researchgate.net |

| Organocatalyst | Pyridine-2-carboxylic acid | Synthesis of 2-amino-4H-chromene-3-carbonitriles | Metal-free, dual acid-base activity, green. nih.gov |

| Biogenic Nanoparticles | ZnO NPs | Synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives | Low toxicity, high surface area, reusable. urfu.ru |

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-free, Microwave-assisted, Mechanochemical Methods)

Green chemistry principles are increasingly being integrated into the synthesis of coumarins to minimize environmental impact.

Solvent-free Synthesis : Conducting reactions without a solvent reduces waste and can sometimes lead to faster reaction times. The synthesis of coumarin derivatives via Pechmann condensation has been achieved under solvent-free conditions using catalysts like sulfonated carbon-coated magnetic nanoparticles. nih.gov

Microwave-assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates. The synthesis of bis-coumarins has been reported in water under microwave irradiation in the presence of Fe₃O₄@sulfosalicylic acid magnetic nanoparticles. nih.gov

Mechanochemical Methods : Mechanochemical synthesis, such as ball milling, offers a solvent-free and often more energy-efficient alternative to traditional solution-phase reactions. This technique has been applied to the synthesis of 4H-pyrans. acs.org

Aqueous Media : Utilizing water as a solvent is a key aspect of green chemistry. The synthesis of 6-amino-3-phenyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives has been achieved under ultrasound irradiation in an aqueous medium. researchgate.net

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve high selectivity and efficiency. While specific examples for this compound are not extensively documented, the principles of this approach are applicable. Enzymes like lipases and proteases can be used for selective transformations, such as the resolution of racemic intermediates or the regioselective acylation of precursors. researchgate.netfrontiersin.orgiupac.orgresearchgate.net For instance, a chemo-enzymatic approach was used to synthesize 6″-O-(3-arylprop-2-enoyl) derivatives of isoquercitrin, where an enzyme catalyzed the regioselective introduction of a malonate residue, which was then chemically modified. researchgate.net Such strategies could be adapted for the synthesis of complex this compound analogues.

Chemo-enzymatic Synthesis and Biocatalysis in the Derivatization of this compound

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical reactions, offering a powerful approach for the synthesis and derivatization of complex molecules like this compound. While direct enzymatic synthesis of this specific compound is not extensively documented, the principles of biocatalysis are widely applied to the broader aminocoumarin and coumarin families, providing a strong basis for its potential derivatization. nih.goviupac.org

Enzymes, such as lipases and proteases, are often employed for their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions. iupac.orgresearchgate.net For instance, lipases have been successfully used in the kinetic resolution of racemic intermediates, a crucial step in producing enantiomerically pure chiral building blocks for drug synthesis. researchgate.net This is particularly relevant for derivatizing the this compound scaffold, where chirality can significantly impact biological activity.

A common chemo-enzymatic strategy involves the use of enzymes to introduce or modify functional groups on a pre-formed coumarin core. For example, the acylation of the deoxysugar moiety in aminocoumarin antibiotics has been achieved through chemo-enzymatic methods. nih.gov This suggests that enzymes could be employed to selectively acylate the amino group of this compound, introducing a variety of substituents to modulate its properties.

Furthermore, biocatalysis can be used to generate precursors for subsequent chemical modifications. For example, a chemo-enzymatic approach has been developed for the synthesis of 6″-O-(3-arylprop-2-enoyl) derivatives of isoquercitrin, a flavonol glucoside. This method involved the regioselective introduction of a methyl malonate residue by the protease subtilisin, followed by chemical steps to yield the final product. researchgate.net A similar strategy could be envisioned for modifying the this compound scaffold.

The following table summarizes potential chemo-enzymatic approaches for the derivatization of this compound based on established biocatalytic reactions on related compounds.

| Enzyme Class | Reaction Type | Potential Application on this compound | Reference |

| Lipases | Kinetic Resolution | Resolution of chiral precursors for asymmetric synthesis of derivatives. | researchgate.net |

| Proteases (e.g., Subtilisin) | Acylation | Regioselective acylation of the amino group. | researchgate.net |

| Aminopeptidases | Resolution of Amino Acids | Generation of chiral amino acid derivatives for coupling to the scaffold. | iupac.org |

Regioselective Functionalization and Post-Synthetic Modification Strategies of this compound Scaffold

Post-synthetic modification is a key strategy for diversifying the this compound scaffold, allowing for the introduction of various functional groups to fine-tune its biological and photophysical properties. nih.govrsc.org The presence of multiple reactive sites—the amino group, the phenyl ring, and the chromenone core—offers numerous opportunities for regioselective functionalization. mdpi.com

Strategies for Amino Group Functionalization (e.g., Acylation, Alkylation, Arylation)

The amino group at the 6-position is a prime target for functionalization due to its nucleophilic nature.

Acylation: This is a common and straightforward method to introduce a wide range of acyl groups. The reaction of 6-aminocoumarins with acyl chlorides or anhydrides can lead to the formation of amide derivatives. nih.gov This strategy has been employed in the synthesis of various biologically active compounds. For instance, N-acylation of aminoglycosides has been shown to be a successful strategy to overcome bacterial resistance. nih.gov The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-established method for the derivatization of amino acids, highlighting the utility of acylation in creating diverse molecular structures. mdpi.comspringernature.comscilit.com

Alkylation: The amino group can also be alkylated to introduce alkyl chains. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. Site-selective alkylation of amino acids has been demonstrated using palladium catalysis, suggesting that similar advanced methods could be applied to the this compound scaffold. nih.gov

Arylation: The introduction of an aryl group at the amino position can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the aminocoumarin and an aryl halide, leading to N-aryl derivatives.

The following table provides examples of functionalization reactions targeting the amino group of coumarin scaffolds.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives | nih.gov |

| Alkylation | Alkyl halides, Reductive amination | N-Alkyl derivatives | nih.gov |

| Arylation | Buchwald-Hartwig amination | N-Aryl derivatives | mdpi.com |

Modifications at the Phenyl Ring and Chromenone Core

Beyond the amino group, the phenyl ring at the 3-position and the coumarin core itself provide further opportunities for modification.

Phenyl Ring Modification: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, depending on the existing substituents. researchgate.net Subsequent modifications of these newly introduced groups can further expand the chemical diversity. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. researchgate.net Post-synthetic modification of a phenyl ring has been demonstrated in the synthesis of tamoxifen (B1202) derivatives, where a phenyl ring was replaced by an NCN arylplatinum pincer fragment. mdpi.com

Chromenone Core Modification: The chromenone core possesses several sites for potential functionalization. The C4 position is often a target for modification. encyclopedia.pub Palladium-catalyzed cross-coupling reactions are frequently used to introduce aryl or alkyl groups at this position. mdpi.com Additionally, the lactone ring of the coumarin can be opened under certain conditions, allowing for further chemical transformations. Remodeling of the coumarin core has led to the development of long-wavelength fluorescent dyes. rsc.org

The table below outlines some strategies for modifying the phenyl ring and the chromenone core of coumarin derivatives.

| Target Site | Reaction Type | Reagents/Conditions | Potential Modification | Reference |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Introduction of nitro, halogen groups | researchgate.net |

| Chromenone Core (C4) | Palladium-catalyzed Cross-Coupling | Aryl/Alkyl boronic acids | Arylation, Alkylation | mdpi.comencyclopedia.pub |

| Chromenone Core | Core Remodeling | Various synthetic steps | Alteration of the heterocyclic system | rsc.org |

Theoretical and Computational Investigations into the Molecular Architecture and Reactivity of 6 Amino 3 Phenyl 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Conformation of 6-amino-3-phenyl-2H-chromen-2-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and conformational preferences of molecules like this compound. These methods offer insights into the fundamental properties that govern the molecule's reactivity and interactions.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution (e.g., HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.orgarxiv.orgarxiv.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set, can be used to determine the optimized molecular geometry and analyze the distribution of electrons within the molecule. researchgate.net

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT. It allows for the investigation of charge transfer within the molecule, providing a deeper understanding of its stability and bonding characteristics. nih.gov The molecular electrostatic potential (MEP) map, which can also be generated from DFT calculations, visually represents the electron density distribution and helps identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites for potential intermolecular interactions. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its biological activity. Conformational analysis of this compound involves exploring the different spatial arrangements of its constituent atoms and identifying the most stable conformations. This is achieved by mapping the potential energy surface of the molecule, which describes the energy of the molecule as a function of its geometry.

Spectroscopic Property Prediction (e.g., UV-Vis, Fluorescence) from First Principles

Quantum chemical calculations can also be used to predict the spectroscopic properties of this compound, such as its UV-Vis absorption and fluorescence spectra. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

The predicted spectra can be compared with experimental data to validate the computational model. These calculations can also provide insights into the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. This information is valuable for understanding the photophysical properties of the compound and its potential applications in areas like fluorescent probes and dyes. ceon.rs

Molecular Dynamics Simulations for Solvent Interactions and Stability of this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. rush.edu These simulations can provide detailed insights into the interactions of this compound with its surrounding environment, such as a solvent, and assess its conformational stability over time. rsc.org

In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By solving the equations of motion numerically, the trajectory of each atom can be followed over time, providing a dynamic picture of the molecular system.

For this compound, MD simulations can be used to:

Analyze solvent effects: The presence of a solvent can significantly influence the conformation and properties of a solute molecule. MD simulations can reveal how solvent molecules, such as water, arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding the behavior of the compound in a biological environment. researchgate.net

Assess conformational stability: By running a simulation for a sufficient length of time, the conformational dynamics of this compound can be explored. This can help to determine whether the molecule maintains a stable conformation or undergoes significant conformational changes over time.

Calculate thermodynamic properties: MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation, which is the change in free energy when a molecule is transferred from a vacuum to a solvent.

Molecular Docking and Ligand-Protein Interaction Studies (Computational Mechanistic Insights)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. frontiersin.orgscience.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions. nih.gov

The process of molecular docking involves two main steps:

Sampling: A large number of possible conformations and orientations of the ligand within the binding site of the protein are generated.

Scoring: A scoring function is used to estimate the binding affinity for each of the generated poses. The pose with the best score is then predicted as the most likely binding mode.

For this compound, molecular docking studies can provide valuable insights into its potential biological activity by identifying which proteins it might bind to and how it interacts with the amino acid residues in the binding site. researchgate.net These studies can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex. nih.govacs.org

In Silico Screening and Prediction of Potential Molecular Targets

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds for those that are most likely to bind to a specific biological target. jocpr.comnih.gov This method can be used to identify potential molecular targets for this compound by docking it against a panel of different proteins.

By performing a large-scale virtual screening, it is possible to prioritize which proteins are most likely to be modulated by this compound. The results of these in silico studies can then be used to guide further experimental investigations, such as in vitro enzyme inhibition assays, to validate the predicted targets and to further explore the biological activity of this compound.

Binding Affinity Prediction and Mechanism of Action Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to predict the binding affinity of ligands to biological targets and to elucidate their mechanisms of action at a molecular level. For compounds like this compound, molecular docking is a primary computational technique employed. This method predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score.

The unique structure of this compound, featuring a coumarin (B35378) core, an amino group at the 6-position, and a phenyl group at the 3-position, provides specific sites for interaction with biological macromolecules such as enzymes and receptors. ontosight.ai The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the lactone ring can act as a hydrogen bond acceptor. The phenyl group and the fused benzene (B151609) ring contribute to hydrophobic and π-π stacking interactions.

Studies on related 2-aminochromone derivatives have utilized molecular docking to explore their binding modes. For instance, docking simulations of 2-aminochromone-based N,N-bis-1,2,3-triazole derivatives against dual-specificity tyrosine-regulated kinase 2 (DYRK2) have been performed to predict protein-ligand interactions. nih.gov The results of such studies are typically quantified by a scoring function, which helps in ranking compounds based on their predicted binding affinity. nih.gov Similarly, molecular modeling of coumarin derivatives as inhibitors of human Carbonic Anhydrase (hCA) isoforms has helped to explain their observed activity and selectivity, providing insights into the binding mechanism. researchgate.net These computational approaches allow for the rationalization of how the coumarin scaffold interacts with key amino acid residues within the active site of an enzyme. researchgate.net

Table 1: Illustrative Molecular Docking Scores for Chromone (B188151) Derivatives Against a Kinase Target (DYRK2) This table is an example based on methodologies described in the literature to illustrate how binding affinity is predicted computationally. The values are representative and not specific to this compound itself.

| Compound Derivative | Predicted Binding Affinity (Moldock Score) | Key Interacting Residues (Example) |

| Chromone Derivative A | -130.5 | LYS188, GLU239 |

| Chromone Derivative B | -125.8 | VAL172, PHE238 |

| Chromone Derivative C | -122.1 | LEU241, ASP299 |

| Standard Inhibitor | -115.3 | LYS188, PHE238 |

| Source: Adapted from methodologies described in studies on chromone derivatives. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics methods are instrumental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are applied to derivatives of scaffolds like this compound to guide the synthesis of new analogues with potentially enhanced activities.

QSAR studies involve generating molecular descriptors for a set of compounds and using statistical methods to build a model that relates these descriptors to their known biological activities. researchgate.net For coumarin and chromone derivatives, QSAR models have been developed to predict various biological endpoints, including antioxidant and enzyme inhibitory activities. nih.gov These analyses can reveal which structural, electronic, or physicochemical properties are critical for a compound's function. For example, a QSAR study on a series of antiviral compounds found that the presence of an aromatic ring and a basic nitrogen atom—features present in this compound—were crucial for good activity. nih.gov

Development of Predictive Models for Biological Activity Profiles (Excluding Clinical Outcomes)

The development of a predictive QSAR model begins with a dataset of compounds with experimentally determined biological activities, often expressed as IC₅₀ or pIC₅₀ values. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net Various statistical techniques, such as Multiple Linear Regression (MLR), are employed to create the QSAR equation. researchgate.net

The quality and predictive ability of a QSAR model are assessed using several statistical metrics. These include the coefficient of determination (R²), which measures how well the model fits the training data, and the leave-one-out cross-validated coefficient (Q²), which assesses the model's internal robustness. researchgate.net External validation using the test set provides the most rigorous test of the model's predictive capability for new, untested compounds. nih.gov Successful QSAR models can accurately forecast the biological activity of newly designed derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

Table 2: Example of a QSAR Model for Predicting Inhibitory Activity (pIC₅₀) of Enzyme Inhibitors This table is based on a representative QSAR study and illustrates the correlation between experimentally observed and computationally predicted biological activities. researchgate.net

| Compound | Observed pIC₅₀ | Predicted pIC₅₀ (from QSAR Model) | Residual |

| Inhibitor 1 | 6.33 | 6.18 | 0.15 |

| Inhibitor 2 | 7.12 | 6.75 | 0.37 |

| Inhibitor 3 | 5.93 | 6.04 | -0.11 |

| Inhibitor 4 | 5.51 | 5.54 | -0.03 |

| Inhibitor 5 | 6.36 | 6.59 | -0.23 |

| Source: Adapted from a representative QSAR analysis. researchgate.net | |||

| Model Statistics Example: R² = 0.91, Q² = 0.80 |

Identification of Key Pharmacophoric Features for this compound Scaffolds

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net Pharmacophore modeling is a cornerstone of rational drug design, used for virtual screening to identify novel scaffolds and for understanding ligand-receptor interactions. dovepress.com The 3-phenylcoumarin (B1362560) framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. mdpi.com

For the this compound scaffold, a pharmacophore model would highlight the key interaction points responsible for its biological recognition. These features are derived from the molecule's three-dimensional structure and chemical properties. The primary pharmacophoric features of this scaffold include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the pyran-2-one (lactone) ring.

Hydrogen Bond Donor (HBD): The nitrogen atom of the amino group at the C6 position.

Aromatic Rings (AR): The fused benzene ring of the coumarin system and the phenyl ring at the C3 position. These can participate in hydrophobic and π-π stacking interactions with receptor sites.

These features, arranged in a specific three-dimensional geometry, define the requirements for a molecule to bind effectively to a target. By creating a query based on this pharmacophore, computational chemists can screen large databases of compounds to find structurally diverse molecules that match the pharmacophoric pattern and are therefore likely to possess similar biological activity. nih.gov

Table 3: Key Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Structural Component | Putative Role in Molecular Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen in the lactone ring | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in a receptor's active site. |

| Hydrogen Bond Donor (HBD) | Amino group (-NH₂) at position 6 | Forms hydrogen bonds with acceptor groups (e.g., C=O, -N=) in a receptor's active site. |

| Aromatic Ring (AR) 1 | Fused benzene ring of the chromenone core | Participates in hydrophobic interactions and π-π stacking with aromatic amino acid residues. |

| Aromatic Ring (AR) 2 | Phenyl group at position 3 | Contributes to hydrophobic interactions and can influence the molecule's orientation in the binding pocket. |

Biological Activities and Mechanistic Elucidation of 6 Amino 3 Phenyl 2h Chromen 2 One and Its Analogues: in Vitro and in Vivo Non Human Perspectives

Research on Anti-inflammatory Activity and Molecular Pathways

Inflammation is a complex biological response to harmful stimuli and is a key factor in numerous diseases. nih.govdntb.gov.ua The search for new anti-inflammatory agents with improved efficacy and fewer side effects is a major focus of medicinal chemistry. dntb.gov.ua Coumarin (B35378) derivatives, including 6-amino-3-phenyl-2H-chromen-2-one, are being investigated for their potential to modulate inflammatory processes. nih.gov

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.gov Specifically, COX-2 is an inducible isoform that is significantly upregulated at sites of inflammation. mdpi.com The inhibition of COX-2 is a key strategy in controlling inflammation. mdpi.comresearchgate.net Similarly, inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), another important inflammatory mediator. nih.gov

Research on various coumarin and chromene derivatives has demonstrated their potential to inhibit these key inflammatory enzymes. For instance, some 1,2-diphenylbenzimidazoles, which share structural similarities with the phenyl-substituted chromenone, have shown inhibitory activity against both COX and iNOS. nih.gov Studies on Scutellaria salviifolia extracts, containing various phenolic compounds, revealed high inhibitory effects on COX-2 activity. mdpi.com Furthermore, dual inhibitors of both COX and LOX are being explored to achieve a broader anti-inflammatory effect with potentially fewer side effects. nih.gov While direct studies on this compound's inhibition of these specific mediators are not extensively detailed in the provided results, the general activity of related compounds suggests this is a plausible mechanism of its anti-inflammatory action.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of the inflammatory response. mdpi.commdpi.com Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govnih.gov

Studies on related compounds have shown that they can exert their anti-inflammatory effects by modulating these pathways. For example, 6-methylcoumarin (B191867) has been shown to reduce the phosphorylation of the MAPK family and inhibit the degradation of IκBα, which in turn suppresses the NF-κB signaling pathway in LPS-stimulated macrophages. mdpi.com This leads to a decrease in the production of inflammatory mediators. mdpi.com Similarly, other natural compounds have been found to inhibit LPS-induced inflammation by suppressing the TLR4/MAPK and NF-κB pathways. nih.govnih.gov These findings suggest that a likely mechanism for the anti-inflammatory activity of this compound involves the modulation of the NF-κB and MAPK signaling cascades, thereby reducing the expression of inflammatory cytokines. nih.gov

To evaluate the anti-inflammatory potential of compounds in a living system, various in vivo animal models are employed. ijpras.compharmaron.com These models aim to mimic the inflammatory processes that occur in diseases. Common models include carrageenan-induced paw edema, which assesses acute inflammation, and adjuvant-induced arthritis, which represents a more chronic inflammatory condition. ans-biotech.com In these models, the reduction in swelling, pain, and other inflammatory markers after the administration of a test compound indicates its anti-inflammatory efficacy. ijpras.comans-biotech.com

For instance, in the carrageenan-induced paw edema model, the injection of carrageenan leads to a localized inflammatory response characterized by edema and hyperalgesia. ans-biotech.com The efficacy of a potential anti-inflammatory drug is determined by its ability to reduce these inflammatory signs. ijpras.com Another model involves the use of Complete Freund's Adjuvant (CFA) to induce a more sustained inflammatory response, which is useful for studying chronic inflammation. ans-biotech.com While specific in vivo data for this compound is not detailed in the provided search results, the anti-inflammatory activity of novel compounds is often confirmed using such established animal models. nih.gov

Research on Anti-Proliferative and Apoptotic Activities in Cancer Cell Lines

Coumarin derivatives have garnered significant attention for their cytotoxic activity against a variety of cancer types, including leukemia, malignant melanoma, and carcinomas of the breast, prostate, and kidney. nih.gov The anti-proliferative potential of this compound and its analogues has been explored through various in vitro and in vivo models. ontosight.ainih.gov

Cell Viability and Growth Inhibition Assays (e.g., MTT, SRB)

The anti-proliferative activity of novel compounds is commonly assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test. These assays measure the metabolic activity of cells, which correlates with the number of viable cells. For example, the anti-proliferative potential of certain 2-alkyl-4-amino-thieno[2,3-d]pyrimidines was investigated on breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal human mammary epithelial cell line (MCF-10A). mdpi.com The results are often expressed as the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%.

In studies on hydroxylated biphenyl (B1667301) compounds structurally related to curcumin, dose-response proliferation assays demonstrated a potent, dose-dependent anti-proliferative effect on melanoma cell lines while showing minimal impact on normal fibroblast cells. mdpi.com Similarly, novel 2-oxo-3-phenylquinoxaline derivatives were evaluated for their anti-cancer activity on colorectal cancer (HCT-116) cells, with some compounds showing significant reductions in cell viability with IC50 values in the microgram per milliliter range. nih.gov

Table 1: Anti-proliferative Activity of Selected Heterocyclic Compounds

| Compound/Analogue | Cell Line | Assay | IC50 Value | Source |

|---|---|---|---|---|

| Thienopyrimidine 3 | MCF-7 (Breast Cancer) | MTT | 13.42 µg/mL | mdpi.com |

| Thienopyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 28.89 µg/mL | mdpi.com |

| Thienopyrimidine 2 | MDA-MB-231 (Breast Cancer) | MTT | 52.56 µg/mL | mdpi.com |

| Quinoxaline 2a | HCT-116 (Colorectal Cancer) | Not Specified | 28.85 ± 3.26 µg/mL | nih.gov |

| Quinoxaline 7j | HCT-116 (Colorectal Cancer) | Not Specified | 26.75 ± 3.50 µg/mL | nih.gov |

| Hydroxylated Biphenyl 11 | Melanoma | Not Specified | 1.7 ± 0.5 µM | mdpi.com |

| Hydroxylated Biphenyl 12 | Melanoma | Not Specified | 2.0 ± 0.7 µM | mdpi.com |

Induction of Apoptosis Pathways (e.g., Caspase Activation, PARP Cleavage)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. A hallmark of apoptosis is the activation of a cascade of proteases called caspases. nih.gov Activated caspases, such as caspase-3, cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govnih.gov PARP cleavage is widely considered a marker of apoptosis and caspase activation. nih.govnih.gov

Research on quinoxalineurea analogues has shown that treatment of cancer cells can lead to the activation of caspase 3/7 and subsequent PARP cleavage, resulting in Mcl-1 dependent apoptosis. nih.gov Similarly, studies on hydroxylated biphenyl compounds demonstrated apoptosis induction in melanoma cells, confirmed by Western blotting that showed caspase activation and PARP cleavage. mdpi.com In some cellular contexts, PARP cleavage can occur independently of caspase activation, suggesting multiple pathways can lead to this apoptotic marker. nih.gov The proteolytic inactivation of PARP by caspases during apoptosis is thought to be an important event that prevents the depletion of ATP, which is required for the execution of the apoptotic program. nih.gov

Cell Cycle Arrest Mechanisms and Modulation of Oncogenic Signaling

In addition to inducing apoptosis, anti-proliferative compounds can exert their effects by halting the cell cycle, preventing cancer cells from dividing. The cell cycle is a tightly regulated process, and its disruption can lead to cell death or senescence. Different compounds can cause arrest at various phases of the cell cycle, such as G1, S, or G2/M.

For instance, studies on hydroxylated biphenyl compounds revealed that they cause an arrest in the G2/M transition phase of the cell cycle in melanoma cells. mdpi.com Research on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines showed that their effect on cell cycle progression was dependent on the cell line; they induced G2 phase arrest in MDA-MB-231 cells, while a G1 phase arrest was observed in the estrogen-positive MCF-7 cell line. mdpi.com The availability of essential amino acids is also a critical factor for cell proliferation, and their withdrawal can trigger different cell-cycle arrest mechanisms, often involving key regulators like p21, p27, and cyclin D1. nih.govnih.gov

In Vivo Xenograft Models in Immunodeficient Mice (Preclinical Efficacy Studies)

To evaluate the preclinical efficacy of potential anti-cancer agents, in vivo studies using animal models are essential. A common approach is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice, such as nude mice. nih.gov

A study on a novel 4-aryl substituted 2-amino-4H-chromene derivative, AX-554, utilized a patient-derived heterotopic xenograft model of lung carcinoma in mice. nih.gov The results demonstrated that this aminochromone derivative possessed a significant inhibitory effect on tumor growth and also exhibited antimetastatic activity. nih.gov The anticancer effect was attributed to the activation of tumor cell apoptosis and the suppression of cell proliferation. nih.gov Such in vivo studies are crucial for determining the therapeutic potential of a compound before it can be considered for clinical trials.

Research on Anti-microbial and Anti-parasitic Activities

The coumarin scaffold is also a source of compounds with promising anti-microbial and anti-parasitic properties. Various synthetic analogues have been developed and tested against a range of pathogens.

For example, a series of azetidinones derived from 4-(4-aminophenylamino)-3-nitrochromen-2-one showed significant antibacterial activity against S. aureus, E. coli, and Klebsiella. oszk.hu In the realm of anti-parasitic research, synthetic coumarin compounds have been investigated for their leishmanicidal activity. nih.gov One compound, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4), was found to be as active as the conventional drug Amphotericin B against the amastigote form of Leishmania and showed a high selectivity index. nih.gov Furthermore, 3-nitro-2-phenyl-2H-chromene analogues have been identified as inhibitors of Trypanosoma cruzi glucokinase and exhibit potent antitrypanosomal activity, holding promise for the development of new treatments for Chagas disease. mdpi.com

Table 2: Anti-microbial and Anti-parasitic Activities of Selected Coumarin/Chromene Analogues

| Compound/Analogue | Target Organism | Activity | Source |

|---|---|---|---|

| Azetidinone derivatives (Series 5) | S. aureus, E. coli, Klebsiella | Significant antibacterial activity | oszk.hu |

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | Leishmania (L.) amazonensis | Active against amastigote form, SI = 65.43 | nih.gov |

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | Leishmania (L.) infantum chagasi | Active against amastigote form, SI = 33.94 | nih.gov |

| 3-nitro-2-phenyl-2H-chromene analogues | Trypanosoma cruzi | Potent antitrypanosomal activity | mdpi.com |

| 3-nitro-2-phenyl-2H-chromene analogues | Trypanosoma brucei | Nanomolar efficacy against bloodstream form | mdpi.com |

Antibacterial and Antifungal Activity against Specific Pathogens (Minimum Inhibitory Concentration Studies)

Derivatives of the aminocoumarin and 3-phenylcoumarin (B1362560) frameworks have demonstrated notable antibacterial and antifungal properties. The evaluation of these compounds often involves determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A study on 3-phenylcoumarin derivatives revealed their potential against Gram-positive bacteria. Specifically, certain nitro and amino derivatives of 3-phenylcoumarin have shown antibacterial activity against Staphylococcus aureus comparable to standard antibiotics like oxolinic acid and ampicillin. nih.gov Furthermore, when coordinated with a fac-[Re(CO)3]+ core, some 3-phenylcoumarins exhibited activity in the nanomolar range against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and Enterococcus faecium. nih.gov

In the realm of antifungal activity, a series of 3-phenylcoumarin derivatives featuring a (4-benzylpiperazin-1-yl)propoxy substitution at position 4 showed significant efficacy, comparable to the standard antifungal drug itraconazole. nih.gov Additionally, coumarin-triazole derivatives have been investigated for their antifungal potential. For instance, certain 1,2,4-triazole (B32235) coumarin derivatives displayed good antifungal activity against Candida albicans, with one derivative having a 4-nitro substitution showing an MIC of 12.5 µg/mL, equivalent to the standard drug ketoconazole. mdpi.com Another study found that some coumarin-bis-triazoles exhibited strong inhibition of C. albicans and Saccharomyces cerevisiae with MIC values ranging from 2 to 4 μg/mL, which was comparable to fluconazole (B54011) (MIC = 1–2 μg/mL). mdpi.com

The introduction of a thio-triazole moiety to the coumarin scaffold has also yielded compounds with good antimicrobial activity. These derivatives have shown MIC values between 8 and 32 μg/mL against a range of bacteria and the fungus C. albicans. mdpi.com The increased antimicrobial activity of metal chelates of 3-aminocoumarin (B156225) compared to the parent ligand has also been noted, a phenomenon explained by chelation theory which can enhance the bactericidal properties of the compound. mdpi.com

Table 1: Interactive Data Table of Antimicrobial Activity of Selected Coumarin Analogues

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Triazole coumarin derivative (6a) | Candida albicans | 12.5 | mdpi.com |

| Coumarin-bis-triazole (7a, 8a, 8e) | Candida albicans | 2-4 | mdpi.com |

| Coumarin-bis-triazole (7a, 8a, 8e) | Saccharomyces cerevisiae | 2-4 | mdpi.com |

| Coumarin thio-triazole salt (12) | Staphylococcus aureus | 8-32 | mdpi.com |

| Coumarin thio-triazole salt (12) | Bacillus subtilis | 8-32 | mdpi.com |

| Coumarin thio-triazole salt (12) | Escherichia coli | 8-32 | mdpi.com |

| Coumarin thio-triazole salt (12) | Candida albicans | 8-32 | mdpi.com |

| Bis-chromenyl triazole coumarin (11h-j) | Mycobacterium tuberculosis | 6.25 | mdpi.com |

Antiviral Activity and Mechanism of Inhibition (e.g., Viral Replication, Entry)

The antiviral potential of coumarin derivatives, including those structurally related to this compound, has been explored against a variety of viruses. The mechanisms of action often involve targeting key viral processes such as replication and entry into host cells.

Research on 3-phenylcoumarin derivatives has demonstrated their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV-1). nih.gov A study revealed that three compounds from a synthesized series of fourteen 3-phenylcoumarins inhibited HIV-1 replication with IC50 values below 25 µM. nih.gov The antiviral effect of these compounds was linked to their ability to inhibit NF-κB and the viral Tat protein, both of which are crucial for viral transcription and replication. nih.gov The study suggests that the 3-phenylcoumarin scaffold is a promising starting point for the development of new anti-HIV agents. nih.gov

Analogues of 6-acetyl-coumarin have also been investigated for their anti-HIV activity. It was found that the presence of an electronegative substituent on the phenyl ring attached to the coumarin core is important for this activity. nih.gov These compounds are thought to negatively regulate the 3' processing and integrase enzyme of HIV. nih.gov

More broadly, coumarin derivatives have shown inhibitory effects against a range of viruses, including influenza viruses, Enterovirus 71 (EV71), and Chikungunya virus, by targeting various cellular pathways and inhibiting viral growth and replication. nih.gov For instance, some 3-aryl-4-(N-aryl)aminocoumarins have been evaluated for their antiviral activity against Herpes Simplex Virus-1 (HSV-1). One such compound exhibited good activity against both acyclovir-sensitive and -resistant strains of HSV-1, with a mechanism that appears to involve the later stages of viral replication, such as virus egress. mdpi.com

Anti-parasitic Activity against Protozoa and Helminths

The coumarin scaffold has also been investigated for its potential to combat parasitic infections caused by protozoa and helminths.

Studies on 3-aryl and/or 4-(N-aryl)aminocoumarins have assessed their activity against the protozoan parasite Leishmania amazonensis. While most of the tested compounds showed no significant activity, one derivative displayed an IC50 value of 47.10 µM against the promastigote form of the parasite. mdpi.com The development of new anti-leishmanial compounds is critical due to the limitations of current therapies, and the benzimidazole (B57391) nucleus, often found in antiparasitic drugs, has been a focus of medicinal chemistry efforts. nih.gov

In the context of helminth infections, which remain a significant global health issue, derivatives of 1,2,4-triazole have been explored. mdpi.com While much of the research has been on non-pathogenic earthworms, there is growing interest in their effects on pathogenic nematodes. nih.gov For example, newly synthesized quinoline-6-carboxylic acid thiosemicarbazide (B42300) derivatives and their cyclic 1,2,4-triazole-3-thione analogues have been investigated for their potential to treat nematode infections. nih.gov One such compound demonstrated ovicidal and larvicidal properties against Haemonchus contortus and ovicidal activity against Strongylidae sp. nih.gov

Research on Enzyme Inhibition and Receptor Modulation

The biological effects of this compound and its analogues are often linked to their ability to interact with and modulate the function of specific enzymes and receptors.

Inhibition of Key Enzymes (e.g., Kinases, Esterases, Hydrolases)

The 3-phenylcoumarin scaffold has been identified as a promising framework for developing potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and a target for treating neurodegenerative diseases like Parkinson's disease. frontiersin.orgnih.gov A study of various 3-phenylcoumarin derivatives found that several compounds exhibited MAO-B inhibitory activity in the nanomolar range. nih.gov One particularly potent compound, 6-bromo-8-methoxy-3-(4'-methoxyphenyl)coumarin, had an IC50 of 1.35 nM, which was more potent than the reference drug R-(-)-deprenyl. nih.gov Another study identified 6-chloro-3-(3'-methoxyphenyl)coumarin as a highly active MAO-B inhibitor with an IC50 of 0.001 µM. nih.gov These studies highlight the importance of the substitution pattern on the 3-phenyl ring for potent and selective MAO-B inhibition. frontiersin.orgnih.gov

Aminocoumarin derivatives have also been shown to target other enzymes. Transcriptional analysis of the effects of certain aminocoumarin derivatives on phytopathogenic fungi revealed significant changes in the expression of genes for succinate (B1194679) dehydrogenase (SDH), acetyl-coenzyme A synthetase (ACCA), and pyruvate (B1213749) dehydrogenase (PDH). nih.gov This suggests that these compounds may disrupt glucolipid metabolism and mitochondrial function in these organisms. nih.gov

Table 2: Interactive Data Table of Enzyme Inhibitory Activity of Selected 3-Phenylcoumarin Analogues

| Compound | Enzyme | IC50 | Reference |

|---|---|---|---|

| 6-bromo-8-methoxy-3-(4'-methoxyphenyl)coumarin | MAO-B | 1.35 nM | nih.gov |

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 µM | nih.gov |

| Derivative 1 (3-phenylcoumarin) | MAO-B | 56 nM | frontiersin.org |

Modulation of G-Protein Coupled Receptors (GPCRs) or Ion Channels (Mechanistic Studies)

Currently, there is a lack of specific research on the direct modulation of G-Protein Coupled Receptors (GPCRs) or ion channels by this compound or its close analogues. The existing literature primarily focuses on the general mechanisms of GPCR and ion channel modulation without specific reference to this class of compounds. Further research is needed to elucidate any potential interactions and their mechanistic details.

Emerging Biological Research Areas for this compound (e.g., Neuroprotection, Anti-diabetic, Anti-osteoporotic Research)

The diverse biological activities of coumarins have prompted investigations into their potential in other therapeutic areas. The MAO-B inhibitory activity of 3-phenylcoumarins suggests a potential role in the treatment of neurodegenerative diseases where dopamine (B1211576) levels are affected. frontiersin.org

In the area of anti-diabetic research, while specific studies on this compound are limited, the broader class of coumarins has been explored. For other heterocyclic compounds, such as benzimidazole derivatives, research has shown potential for developing new antidiabetic agents.

Similarly, for anti-osteoporotic research, there is no specific data available for this compound. However, research into other natural compounds and their derivatives continues to be an active area for identifying new therapeutic agents for bone health.

In Vitro and In Vivo (Non-Human) Models for Neurological Disorder Research (e.g., Acetylcholinesterase Inhibition)

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) is a key factor in the cognitive decline observed in patients. nih.gov Consequently, inhibiting the enzyme responsible for its breakdown, acetylcholinesterase (AChE), is a primary therapeutic strategy. nih.govmdpi.com While direct studies on the acetylcholinesterase inhibitory activity of this compound are not extensively available in the reviewed literature, research on its structural analogues, particularly 3-phenylcoumarins and aminocoumarin derivatives, provides significant insights into the potential of this chemical class.

In vitro studies have demonstrated that the 3-phenylcoumarin scaffold is a promising starting point for the development of potent AChE inhibitors. The substitution pattern on both the coumarin core and the 3-phenyl ring plays a crucial role in determining the inhibitory activity. For instance, a series of polyhydroxy 3-phenylcoumarins were evaluated for their AChE inhibitory potential, with 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin exhibiting an IC50 value of 3 μM. nih.gov Further modification, such as the introduction of a benzamide (B126) group at the 4'-position of the phenyl ring, led to a significant increase in potency, with one derivative showing an IC50 of 0.09 μM for AChE inhibition. nih.gov

Similarly, derivatives of 3-aminocoumarin have been synthesized and assessed for their AChE inhibitory effects. A series of 3-amino-6,7-dimethoxycoumarins linked to an N-benzylpyridinium moiety displayed potent inhibitory activities, with IC50 values in the nanomolar range. researchgate.net This suggests that the amino group at position 3 can be a key interaction point within the active site of the enzyme.

The following table summarizes the acetylcholinesterase inhibitory activity of selected 3-phenylcoumarin and aminocoumarin analogues, highlighting the influence of different substituents on their potency.

| Compound/Analogue | IC50 (µM) for AChE Inhibition | Reference |

| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | 3 | nih.gov |

| 4'-benzamide derivative of a 3-phenylcoumarin | 0.09 | nih.gov |

| Amino-7,8-dihydro-4H-chromenone derivative (Compound 4k) | N/A (Good potency against BChE) | nih.gov |

| 3-Aminocoumarin derivatives (general) | Inactive at 1 µM | researchgate.net |

| 3-amino-6,7-dimethoxycoumarin-N-benzylpyridinium conjugates | Nanomolar range | researchgate.net |

Interactive Data Table: Acetylcholinesterase Inhibition by Coumarin Analogues

Information regarding in vivo (non-human) studies specifically for this compound in the context of neurological disorders is currently limited in the scientific literature. However, the promising in vitro results for its analogues suggest that this is a viable area for future investigation using animal models of neurodegenerative diseases. tandfonline.com

Metabolic Regulation Studies in Cellular and Animal Models

The metabolic effects of coumarin and its derivatives are of significant interest due to their potential to influence various physiological pathways. The metabolism of coumarins themselves is complex, often involving cytochrome P450 enzymes, and can vary between species. researchgate.net

The metabolism of coumarin itself in animals primarily occurs through 7-hydroxylation and 3,4-epoxidation pathways. researchgate.net The presence of an amino group at the 6-position and a phenyl group at the 3-position, as in the title compound, would likely influence its metabolic fate and subsequent biological activities.

Future research utilizing cellular models, such as hepatocytes or adipocytes, and animal models could elucidate the specific effects of this compound on key metabolic processes like glucose uptake, lipid metabolism, and the expression of metabolic regulatory genes. Such studies would be crucial in determining the potential of this compound and its analogues in the context of metabolic disorders.

Structure Activity Relationship Sar Studies and Rational Design Principles for 6 Amino 3 Phenyl 2h Chromen 2 One Scaffolds

Impact of Substitution at the 6-amino Position on Biological Activity Profiles

The amino group at the C-6 position of the 3-phenylcoumarin (B1362560) core is a critical determinant of biological activity and a key site for synthetic modification. The presence and nature of substituents on this amino group can significantly modulate the compound's pharmacological profile.

Studies have shown that converting the 6-amino group into different functionalities can lead to a diverse range of biological effects. For instance, the synthesis of coumarin-linked 1,2,3-triazoles starting from 6-aminocoumarin has yielded potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XIII, which are implicated in tumorigenesis. nih.gov In this work, 6-aminocoumarin was first converted to 6-azidocoumarin, which then served as a key intermediate. nih.gov The subsequent linkage of various substituted anilinomethyl-1,2,3-triazoles to the C-6 position resulted in compounds with significant inhibitory activity against cancer-related enzymes. nih.gov

The introduction of an amino side chain at this position has been shown to enhance the inhibitory ability of 3-arylcoumarin derivatives against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are targets in neurodegenerative diseases. tandfonline.com Furthermore, the transformation of the 6-amino group into Schiff bases by condensation with various aldehydes is a common strategy to create novel derivatives. For example, reacting 6-aminocoumarin with D-glucose can form Schiff base derivatives with altered physicochemical properties. researchgate.net

Influence of Phenyl Ring Modifications at the 3-Position on Mechanistic Efficacy

The phenyl ring at the 3-position of the 2H-chromen-2-one core is a crucial element for imparting specific biological activities and represents a key focal point for SAR studies. Modifications on this aryl group can profoundly influence the compound's potency and selectivity, particularly as an inhibitor of various enzymes.

Research into 3-phenylcoumarins as monoamine oxidase (MAO) inhibitors has demonstrated the significance of substitution patterns on this phenyl ring. tandfonline.comresearchgate.net

MAO-B Inhibition : Amino-substituted 3-phenylcoumarin derivatives are more selective for MAO-B than their nitro counterparts. tandfonline.com Furthermore, substituents at the meta and para positions of the phenyl ring tend to inhibit MAO-B more strongly than those at the ortho position. tandfonline.comresearchgate.net The addition of groups like methoxy, hydroxyl, and methyl to the 3-aryl ring can also promote MAO-B inhibition. tandfonline.com A detailed study identified a 3-phenylcoumarin with a 4'-trifluoromethyl substituent as a particularly potent MAO-B inhibitor. researchgate.net

Anticancer Activity : For anticancer applications, the substitution on the 3-phenyl ring also plays a vital role. The presence and position of various functional groups can dictate the compound's efficacy against different cancer cell lines. bohrium.com

Antibacterial Activity : In the search for antibacterial agents, a series of 3-arylcoumarins with substituents like methoxy, bromo, nitro, amino, and methyl on the phenyl ring were synthesized. The results indicated that the type and position of these substituents led to varying inhibitory effects against S. aureus. Specifically, 3-(3′-methylphenyl)-6-nitrocoumarin was identified as having the best activity. tandfonline.com

| Substituent on 3-Phenyl Ring | Position | Observed Effect on MAO-B Inhibition | Reference |

|---|---|---|---|

| Amino | - | More selective for MAO-B than nitro derivatives | tandfonline.com |

| General Substituents | meta, para | Stronger inhibition compared to ortho substitution | tandfonline.com |

| Methoxy, Hydroxyl, Methyl | - | Promotes MAO-B inhibition | tandfonline.com |

| 4'-Trifluoromethyl | para | Potent inhibition (IC50 = 56 nM) | researchgate.net |

Role of the 2H-Chromen-2-one Core Modifications in Biological Potency and Selectivity

Modifications to the coumarin (B35378) nucleus can involve introducing various substituents at different positions. For example, halogen substitutions at the C-6 position have been shown to yield derivatives with enhanced pharmacological activity. tandfonline.com The introduction of a 4-oxygen group in the coumarin ring as part of a linker has been demonstrated to enhance the potency of certain coumarin hybrids in anticancer studies. nih.gov

The core structure itself is essential for activity. The lactone ring within the coumarin system is a key feature that can participate in interactions with biological macromolecules. nih.gov Hybridization of the coumarin scaffold with other heterocyclic moieties, such as triazoles or oxadiazoles, is a widely used strategy to develop compounds with enhanced potency and selectivity. nih.gov For instance, linking a 1,2,3-triazole moiety to the C-6 position of the coumarin core has led to selective inhibitors of cancer-related carbonic anhydrase isoforms. nih.gov

Furthermore, even slight modifications to the core can have profound effects. Studies on coumarin–thiazole hybrids have shown that minor changes in the coumarin moiety can significantly enhance the antiproliferative properties of the compound. nih.gov The planarity and aromaticity of the coumarin system contribute to its ability to intercalate into DNA or bind to flat hydrophobic regions of enzyme active sites. Any modification that alters this planarity or the electronic distribution across the ring system can affect its binding affinity and, consequently, its biological potency and selectivity. bohrium.com

Stereochemical Considerations and Chiral Synthesis in 6-amino-3-phenyl-2H-chromen-2-one Analogue Design

While the core this compound structure is planar, the introduction of stereocenters through modification can lead to chiral analogues. Stereochemistry is a critical aspect of drug design, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct pharmacological activities, potencies, and metabolic profiles.

The synthesis of specific stereoisomers, known as chiral or enantioselective synthesis, is crucial for developing safer and more effective drugs. Although specific examples of chiral synthesis directly for this compound were not prominently found in the provided search results, the principles are broadly applicable to its derivatives. For instance, if a substituent introduced at the 6-amino position or on the 3-phenyl ring contains a chiral center, it would be necessary to separate the enantiomers and evaluate their biological activities independently.

An example of this principle can be seen in the broader class of coumarin derivatives. The synthesis of coumarin-amino acid hybrids introduces chirality through the amino acid moiety. nih.govresearchgate.net Studies on these hybrids have shown that the stereochemistry and the nature of the amino acid (e.g., mono-, di-, or tri-peptide derivatives) play a key role in their anticancer activities. nih.govresearchgate.net This underscores the importance of stereochemical control in the design of new analogues. The three-dimensional arrangement of atoms is critical for the specific interactions with chiral biological targets like enzymes and receptors. Therefore, when designing analogues of this compound that incorporate chiral elements, employing methods of asymmetric synthesis or chiral resolution is essential to fully explore the SAR and identify the most active stereoisomer.

Pharmacophore Identification and Lead Optimization Strategies Based on this compound Core

Pharmacophore modeling is a cornerstone of rational drug design, involving the identification of the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov For the this compound core, the pharmacophore consists of key features derived from its structure: the planar aromatic coumarin ring, the hydrogen-bonding capable 6-amino group, the rotatable 3-phenyl ring, and the lactone carbonyl group which can act as a hydrogen bond acceptor. nih.gov

Lead optimization strategies for this scaffold focus on systematically modifying these key features to enhance potency, selectivity, and pharmacokinetic properties.

Molecular Hybridization : A prominent strategy involves creating hybrid molecules by linking the coumarin core to other known pharmacophores. nih.govnih.gov For example, combining the coumarin scaffold with triazole or piperazine (B1678402) moieties has yielded potent anticancer and antibacterial agents. nih.govresearchgate.netnih.gov This approach aims to merge the beneficial properties of both fragments into a single molecule.

Substituent Scanning : Systematically altering the substituents at the 6-amino and 3-phenyl positions is a classic lead optimization technique. As discussed in previous sections, adding small alkyl groups, halogens, or electron-donating/withdrawing groups to the 3-phenyl ring can fine-tune enzyme inhibitory activity. tandfonline.com Similarly, converting the 6-amino group into various amides, Schiff bases, or linking it to other cyclic systems provides a route to new analogues with diverse activities. nih.govresearchgate.net

Computational Methods : In-silico techniques like molecular docking and virtual screening are increasingly used to guide the design process. researchgate.net Docking studies can predict the binding modes of designed analogues within a target's active site, helping to prioritize which compounds to synthesize. researchgate.net For instance, docking has been used to understand the interactions of coumarin-amino acid hybrids with the CK2 kinase enzyme, confirming the importance of the amino acid functionality for binding. nih.govresearchgate.net

A study on antituberculosis agents utilized a rational design approach based on the coumarin scaffold, leading to the identification of compounds effective against both replicating and dormant Mycobacterium tuberculosis. nih.gov This highlights how a targeted design strategy, based on understanding the core pharmacophore, can lead to the discovery of promising new therapeutic leads.

| Strategy | Description | Example Outcome | Reference |

|---|---|---|---|

| Molecular Hybridization | Combining the coumarin core with other pharmacologically active moieties. | Coumarin-triazole hybrids as selective carbonic anhydrase inhibitors. | nih.govnih.gov |

| Substituent Scanning | Systematic modification of substituents on the core scaffold. | Enhanced MAO-B inhibition by modifying the 3-phenyl ring. | tandfonline.com |

| Computational Design | Using molecular docking and virtual screening to guide synthesis. | Predicted binding modes of coumarin hybrids in enzyme active sites. | researchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Research Methodologies Applied to 6 Amino 3 Phenyl 2h Chromen 2 One Systems

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification (Non-human)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. sciepub.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. For instance, in the synthesis of coumarin-triazole hybrids, HRMS was used to confirm the elemental composition of the final products. nih.gov The molecular formula of a related compound, 3-((ethyl(phenyl)amino)methyl)-4-hydroxy-2H-chromen-2-one, was confirmed by HRMS with a measured m/z of 311.09. urfu.ru

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.gov This technique provides a "fragmentation fingerprint" that is characteristic of the molecule's structure. unito.it The fragmentation pathways can be elucidated by analyzing the masses of the fragment ions. Common fragmentation reactions include alpha cleavage and the McLafferty rearrangement. libretexts.org For coumarin (B35378) derivatives, a characteristic fragmentation is the loss of a CO₂ molecule. researchgate.net In the study of protonated α-amino acids, MS/MS revealed detailed fragmentation pathways, including the loss of small molecules like H₂O, NH₃, and CO. nih.gov

X-ray Crystallography for Single Crystal Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By diffracting a beam of X-rays through a single crystal, a pattern of reflections is produced. The analysis of this pattern allows for the calculation of the electron density within the crystal, revealing the precise positions of the atoms and the nature of the chemical bonds. wikipedia.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed analysis of molecular structures. In the context of 6-amino-3-phenyl-2H-chromen-2-one and related coumarin systems, these methods provide critical insights into the vibrational modes of functional groups and the nature of intermolecular interactions.